4-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide
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Overview
Description
3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a fluorobenzoyl group, a pyridinylmethyl group, and a phenyl group attached to a thiourea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA typically involves the reaction of 4-fluorobenzoyl chloride with 4-[(pyridin-4-yl)methyl]aniline in the presence of a base such as triethylamine. The resulting intermediate is then treated with thiourea to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group or the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thioureas or amides.
Scientific Research Applications
3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzoylthiourea
- Pyridinylmethylphenylthiourea
- Benzoylthiourea derivatives
Uniqueness
3-(4-FLUOROBENZOYL)-1-{4-[(PYRIDIN-4-YL)METHYL]PHENYL}THIOUREA is unique due to the combination of its fluorobenzoyl, pyridinylmethyl, and phenyl groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H16FN3OS |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-fluoro-N-[[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H16FN3OS/c21-17-5-3-16(4-6-17)19(25)24-20(26)23-18-7-1-14(2-8-18)13-15-9-11-22-12-10-15/h1-12H,13H2,(H2,23,24,25,26) |
InChI Key |
LBJFXIBNNRPDFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)NC(=S)NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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